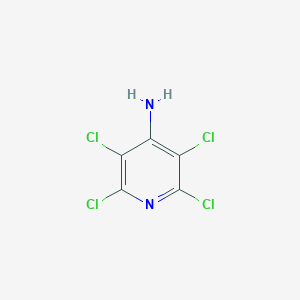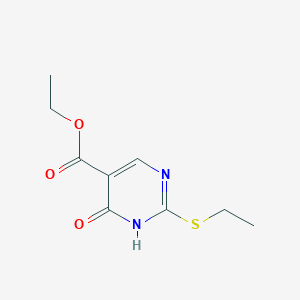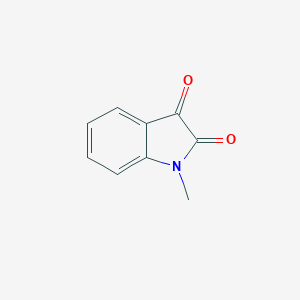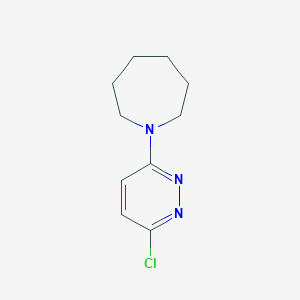
1-(6-Chloropyridazin-3-yl)azepane
Vue d'ensemble
Description
“1-(6-Chloropyridazin-3-yl)azepane” is a chemical compound with the molecular formula C₁₀H₁₄ClN₃ . It is used in proteomics research .
Molecular Structure Analysis
The molecular weight of “1-(6-Chloropyridazin-3-yl)azepane” is 211.69 g/mol . The compound contains 10 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms .Applications De Recherche Scientifique
PKB Inhibitors Development : Azepane derivatives, including compounds structurally similar to 1-(6-Chloropyridazin-3-yl)azepane, have been explored for inhibiting protein kinase B (PKB-alpha) and protein kinase A (PKA), which are crucial in cancer research (Breitenlechner et al., 2004).
Corrosion Inhibition : Pyridazine derivatives, closely related to 1-(6-Chloropyridazin-3-yl)azepane, have been studied for their effectiveness in inhibiting corrosion of mild steel in acidic environments, demonstrating significant practical applications in material science (Mashuga, Olasunkanmi, & Ebenso, 2017).
Pharmacological Properties : Azepane-based compounds, including those structurally similar to 1-(6-Chloropyridazin-3-yl)azepane, show a variety of pharmacological properties. These compounds are used in the treatment of diseases like cancer, tuberculosis, Alzheimer’s disease, and as antimicrobial agents. Their structural diversity makes them valuable in drug discovery (Zha et al., 2019).
Designer Drugs Analysis : Compounds structurally similar to 1-(6-Chloropyridazin-3-yl)azepane have been identified and analyzed as part of unregulated drugs in a study focusing on designer drugs in the Tokyo area, indicating their relevance in forensic toxicology (Nakajima et al., 2012).
Herbicidal Activity : Similar azepane compounds have been synthesized and evaluated for herbicidal activities, suggesting potential agricultural applications (Wang et al., 2006; Wang et al., 2007).
Glycosidase Inhibitors : Azepanes, including compounds analogous to 1-(6-Chloropyridazin-3-yl)azepane, have been synthesized as potential glycosidase inhibitors, indicating their potential in medicinal chemistry (Kalamkar et al., 2010).
Ionic Liquids : Azepane has been used to synthesize a new family of room temperature ionic liquids, showcasing its potential in green chemistry and material science (Belhocine et al., 2011).
Synthesis of Functionalized Compounds : Studies have been conducted on the generation and alkylation of aziridine derivatives, leading to azepanes with potential applications in organic chemistry (Dolfen et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
1-(6-chloropyridazin-3-yl)azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c11-9-5-6-10(13-12-9)14-7-3-1-2-4-8-14/h5-6H,1-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNNHMTWELIESA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80423293 | |
| Record name | 1-(6-chloropyridazin-3-yl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80423293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloropyridazin-3-yl)azepane | |
CAS RN |
312318-48-2 | |
| Record name | 1-(6-chloropyridazin-3-yl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80423293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![11H-Indeno[1,2-b]quinoxalin-11-one](/img/structure/B181927.png)
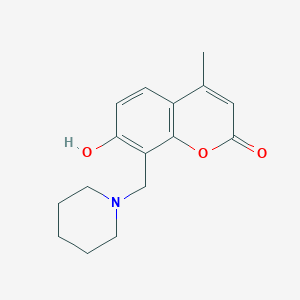
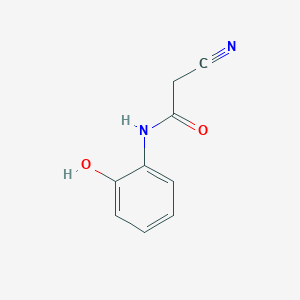
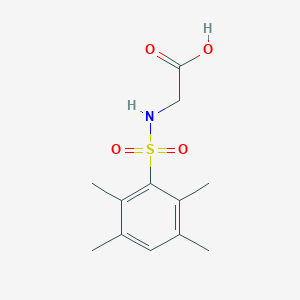
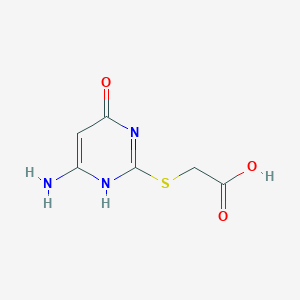
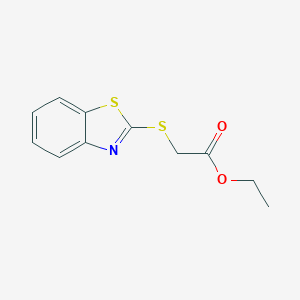
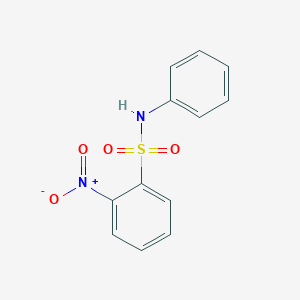
![Ethanol, 2,2'-[(3-nitrophenyl)imino]bis-](/img/structure/B181940.png)
